molecular formula C16H16Br2N2O B7784078 5,7-DIBROMO-3,6,6-TRIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

5,7-DIBROMO-3,6,6-TRIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B7784078
M. Wt: 412.12 g/mol
InChI Key: RTIFWUFFVFEQBA-UHFFFAOYSA-N
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Description

5,7-DIBROMO-3,6,6-TRIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE: is a synthetic organic compound belonging to the indazole family. This compound is characterized by its unique structure, which includes bromine atoms, methyl groups, and a phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-DIBROMO-3,6,6-TRIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The cyclization step may involve the use of acidic or basic catalysts to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological targets are of interest for drug discovery and development.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5,7-DIBROMO-3,6,6-TRIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as an inhibitor of specific enzymes or as a modulator of signaling pathways involved in disease processes.

Comparison with Similar Compounds

    1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A structurally related compound with similar core structure but lacking the bromine atoms and additional methyl groups.

    2,6,6-trimethyl-1-phenyl-5,7-dihydroindol-4-one: Another related compound with variations in the substitution pattern on the indazole ring.

Comparison: 5,7-DIBROMO-3,6,6-TRIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to the presence of bromine atoms and multiple methyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds. The presence of bromine atoms, in particular, can influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

5,7-dibromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2N2O/c1-9-11-12(14(17)16(2,3)15(18)13(11)21)20(19-9)10-7-5-4-6-8-10/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIFWUFFVFEQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(C(C2Br)(C)C)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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